(R)-alpha-(4-tert-butyl-benzyl)-proline-HCl
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Overview
Description
®-alpha-(4-tert-butyl-benzyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives. This compound is characterized by the presence of a tert-butyl group attached to a benzyl moiety, which is further connected to the proline structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-(4-tert-butyl-benzyl)-proline-HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available proline and 4-tert-butylbenzyl chloride.
Reaction Conditions: The proline is reacted with 4-tert-butylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Formation of Hydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the hydrochloride salt, ®-alpha-(4-tert-butyl-benzyl)-proline-HCl.
Industrial Production Methods
In industrial settings, the production of ®-alpha-(4-tert-butyl-benzyl)-proline-HCl may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-alpha-(4-tert-butyl-benzyl)-proline-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
®-alpha-(4-tert-butyl-benzyl)-proline-HCl has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-alpha-(4-tert-butyl-benzyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-alpha-(4-tert-butyl-benzyl)-proline-HCl: The enantiomer of the compound with similar properties but different biological activity.
4-tert-Butylbenzyl alcohol: A related compound used as an intermediate in organic synthesis.
tert-Butyl esters: Compounds with similar tert-butyl groups but different functional groups.
Uniqueness
®-alpha-(4-tert-butyl-benzyl)-proline-HCl is unique due to its specific chiral configuration and the presence of both proline and tert-butylbenzyl moieties. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-15(2,3)13-7-5-12(6-8-13)11-16(14(18)19)9-4-10-17-16;/h5-8,17H,4,9-11H2,1-3H3,(H,18,19);1H/t16-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJCKVFEISNXDR-PKLMIRHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@]2(CCCN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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